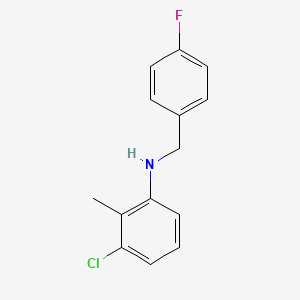

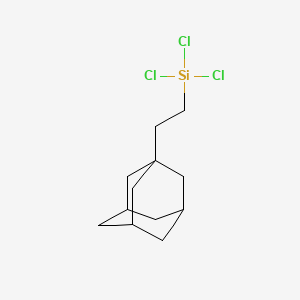

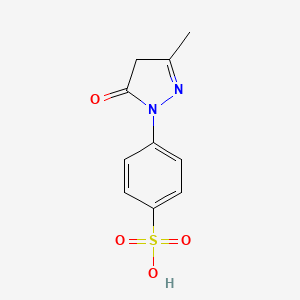

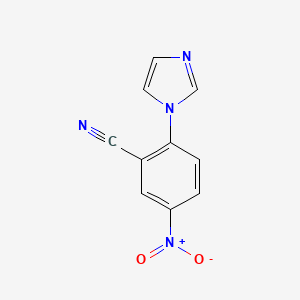

![molecular formula C12H14IN3O2 B1345283 tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate CAS No. 1015609-19-4](/img/structure/B1345283.png)

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine and pyridine derivatives is a topic of interest in several papers. For instance, paper describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which could be relevant to the synthesis of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate. The synthesis involves a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess. Similarly, paper discusses the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is explored in several papers. For example, paper examines the coordination modes of 2,5-di(tert-butyl)pyrrolide, which could provide insights into the molecular structure of tert-butyl pyrrolopyridine derivatives. The paper discusses the hydrogen-bonded dimers and π-stacked chains in certain pyrazolopyridine derivatives, which could be relevant for understanding the molecular interactions and stacking behavior of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate.

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine derivatives is covered in the papers. For instance, paper describes the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, leading to various substituted pyrroles. This information could be useful in predicting the reactivity of tert-butyl pyrrolopyridine derivatives under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are detailed in several papers. Paper provides information on the crystal structure and hydrogen bonding of a tert-butyl pyrrolidine carboxylate, which could be similar to the properties of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate. Paper discusses the conformation of the pyrrolidinone ring and the arrangement of substituents in a related compound, which may be relevant for understanding the conformational preferences of the compound of interest.

Applications De Recherche Scientifique

Process Development and Scalability

A practical and scalable synthesis of an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involving a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, demonstrates the importance of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate in pharmaceutical manufacturing. The efficient one-pot, two-step telescoped sequence starting from readily available materials highlights its role in facilitating scalable production processes for medically significant compounds (Wenjie Li et al., 2012).

Synthesis of Fluorinated Pyrrolopyridines

The compound's role in the synthesis of novel ADAs (adenosme deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase) inhibitors emphasizes its utility in developing new therapeutic agents. By studying the reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3--bielectrophiles, researchers developed an efficient approach to synthesize fluorinated pyrrolo[2,3-b]pyridines, showcasing its application in medicinal chemistry (V. Iaroshenko et al., 2009).

Facile Synthesis of Fluorinated Compounds

Further studies on the facile synthesis of fluorinated pyrrolo[2,3-b]pyridines underline the compound's significance in generating key intermediates for medicinal chemistry research. By efficiently synthesizing these fluorinated compounds, researchers can explore novel drug candidates with potentially enhanced pharmacological profiles (U. Groth et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-7-4-8-9(13)6-15-10(8)14-5-7/h4-6H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZRUVMEWWPNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(NC=C2I)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640151 |

Source

|

| Record name | tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate | |

CAS RN |

1015609-19-4 |

Source

|

| Record name | tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

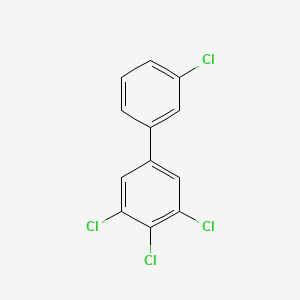

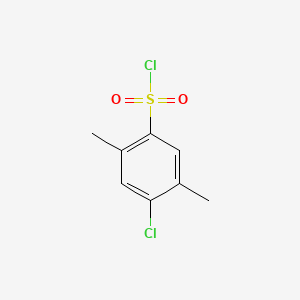

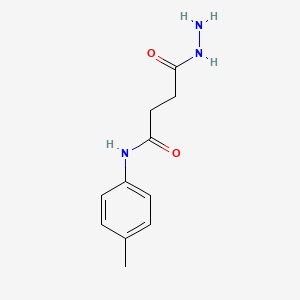

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)